N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Preparation Methods
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide typically involves the condensation reaction between a substituted hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or glacial acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: It may have pharmacological applications, including potential use as an enzyme inhibitor or in drug development.
Mechanism of Action
The mechanism by which N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity, stability, and biological activity. The unique combination of chlorine and fluorine substituents in N’-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide may confer distinct properties, making it valuable for specific applications .
Properties
CAS No. |
478246-50-3 |
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Molecular Formula |
C19H14ClFN2O2S |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-15-5-1-13(2-6-15)11-22-23-19(24)18-17(9-10-26-18)25-12-14-3-7-16(21)8-4-14/h1-11H,12H2,(H,23,24) |
InChI Key |
YKOMFHRYONXKFN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)F |
solubility |
not available |
Origin of Product |
United States |
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